3-Fluoro-2-(methylsulfonyl)pyridine
Description
3-Fluoro-2-(methylsulfonyl)pyridine is a fluorinated pyridine derivative featuring a methylsulfonyl group at the 2-position and a fluorine atom at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of the sulfonyl group, which enhances electrophilic reactivity and influences binding interactions with biological targets. The fluorine atom contributes to metabolic stability and modulates electronic properties, making it a versatile scaffold for drug design .
Properties
IUPAC Name |
3-fluoro-2-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYCJCONDKDVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sulfonation via Chlorosulfonic Acid and Subsequent Aminolysis
This classical approach involves sulfonation of a pyridine derivative with chlorosulfonic acid to yield sulfonic acid intermediates, which are then converted to sulfonamides or sulfonyl derivatives.
- Step 1: Treatment of 2-substituted pyridine (e.g., 2-chloropyridine) with chlorosulfonic acid under reflux to introduce a sulfonic acid group at the 3-position.
- Step 2: Conversion of sulfonic acid to sulfonyl chloride using phosphorus oxychloride.
- Step 3: Reaction of sulfonyl chloride with ammonia or amines to afford sulfonamides or further oxidation to sulfonyl derivatives.
This method is convenient for synthesizing 3-sulfonyl derivatives bearing various substituents.
Method B: Lithiation Followed by Sulfur Dioxide Insertion and Chlorination
- Step 1: Lithiation of a suitable substituted pyridine (e.g., ethyl imidazo[1,2-a]pyridine-2-carboxylate) using n-butyllithium or lithium diisopropylamide at low temperatures (-70 to 0°C).
- Step 2: Bubbling sulfur dioxide gas into the lithiated intermediate to form lithium sulfinates.
- Step 3: Chlorination of sulfinates with N-chlorosuccinimide.
- Step 4: Aminolysis with aqueous ammonia to yield sulfonamides.
This method is particularly effective for substrates with strongly electron-withdrawing groups and offers better yields for such compounds.
Method C: Fluorination via Sulfonyl Fluoride Intermediates and Alkali Hydrolysis
- Step 1: Reaction of sulfonyl chlorides with potassium fluoride in the presence of 18-crown-6 ether at elevated temperatures (~150°C) to form 2-fluoro-3-sulfonyl fluorides.
- Step 2: Alkali hydrolysis of sulfonyl fluorides to sulfonic acids.
- Step 3: Conversion of sulfonic acids to sulfonamides or sulfonyl derivatives by chlorination and subsequent aminolysis.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|
| 1 | 2-chloropyridine + chlorosulfonic acid, reflux | 3-sulfonic acid pyridine intermediate |
| 2 | Phosphorus oxychloride | 3-sulfonyl chloride derivative |
| 3 | Potassium fluoride, 18-crown-6 ether, 150°C | 2-fluoro-3-sulfonyl fluoride |
| 4 | Alkali hydrolysis | 3-sulfonic acid |
| 5 | Chlorination + aqueous ammonia | 3-sulfonamide |
| 6 | Oxidation with mCPBA | This compound |
Research Findings and Analysis
- The regioselective sulfonation at the 3-position of pyridine derivatives is favored due to electrophilic substitution patterns on the heterocyclic ring.
- Lithiation methods (Method B) provide improved yields for electron-withdrawing substituted pyridines, indicating the importance of substrate electronic effects in sulfonylation efficiency.
- Fluorination via sulfonyl fluoride intermediates (Method C) is more complex but necessary for introducing fluorine at specific positions without undesired side reactions.
- Oxidation of methylthio groups to methylsulfonyl groups is a reliable and mild method to obtain the desired sulfonyl functionality without ring degradation.
- Commercial synthesis emphasizes the need for controlled reaction conditions, especially temperature and solvent choice, to achieve high purity and yield of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonation + Aminolysis (A) | Chlorosulfonic acid, POCl3, NH3 | Reflux, chlorination steps | Simple, good for various substituents | May require harsh conditions |
| Lithiation + SO2 insertion (B) | n-BuLi or LDA, SO2, NCS, NH3 | Low temp (-70 to 0°C) | Better for electron-withdrawing groups | Requires low temp and inert atmosphere |
| Fluorination via sulfonyl fluoride (C) | KF, 18-crown-6, alkali hydrolysis | High temp (150°C), hydrolysis | Enables selective fluorination | More complex, multi-step |
| Oxidation of methylthio (D) | mCPBA | Mild oxidation | Mild, preserves ring | Requires methylthio precursor |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfone and sulfide derivatives.
Scientific Research Applications
3-Fluoro-2-(methylsulfonyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomerism of Sulfonyl Groups
6-Hydroxy-5-(4-(methylsulfonyl)-2-nitrobenzoyl)-2,3-dihydropyridin-4(1H)-one (ZD-9) :
This HPPD inhibitor shares a methylsulfonyl group but differs in substitution pattern (para-nitro and benzoyl groups). The sulfonyl group in ZD-9 enhances binding to the enzyme’s active site, while the fluorine in 3-Fluoro-2-(methylsulfonyl)pyridine improves lipophilicity and bioavailability .- The para-methylsulfonyl group in this compound is critical for selectivity, whereas the ortho-sulfonyl in this compound may favor different binding conformations .
Fluorine-Substituted Pyridines
2-Fluoro-5-(methylthio)pyridine :
The methylthio group at the 5-position increases nucleophilicity compared to the electron-withdrawing sulfonyl group in this compound. This difference impacts reactivity in cross-coupling reactions and metabolic pathways .- 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride: The pyrrolidinyloxy substituent introduces basicity and hydrogen-bonding capacity, contrasting with the non-basic methylsulfonyl group. This structural variation affects blood-brain barrier penetration and target engagement .
Physicochemical Properties
The lower molecular weight and LogP of this compound suggest improved solubility and membrane permeability compared to bulkier analogs .
Reactivity and Stability
- Acid Sensitivity :
Protonation at the pyridine nitrogen (pH = 2.0) increases electrophilicity at the ortho position, making this compound reactive toward nucleophilic attack. This contrasts with meta-substituted sulfonyl derivatives, which show lower reactivity . - Metabolic Stability: Fluorination reduces oxidative metabolism compared to non-fluorinated analogs like 2-(methylsulfonyl)pyridine, extending half-life in vivo .
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-2-(methylsulfonyl)pyridine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonation of a fluoropyridine precursor. For example, 3-fluoropyridine can react with methylsulfonyl chloride under controlled acidic or basic conditions. A reported approach for analogous compounds (e.g., pyridine sulfonyl chlorides) uses chlorosulfonic acid at 0–5°C to introduce the sulfonyl group . Subsequent purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Characterization by /-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and rule out side products like over-sulfonated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR is essential to confirm fluorine substitution (δ ~ -120 ppm for meta-fluorine in pyridines). -NMR reveals deshielding of adjacent protons (e.g., H-4 and H-6 in the pyridine ring due to electron-withdrawing sulfonyl group).
- Mass Spectrometry : HRMS (ESI+) identifies the molecular ion peak ([M+H]) and fragments (e.g., loss of SOCH).
- IR Spectroscopy : Strong S=O stretches (~1350 cm) and C-F vibrations (~1100 cm) validate functional groups .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, moisture-free containers under inert gas (N/Ar) at -20°C. The methylsulfonyl group is hydrolytically stable, but prolonged exposure to humidity may degrade reactive intermediates. Avoid contact with strong bases or reducing agents, which can cleave the sulfonyl moiety .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the electronic and steric properties of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. For example, in Suzuki-Miyaura couplings, the sulfonyl group enhances reactivity with boronic acids when paired with Pd(PPh) in DMF at 80°C. Steric effects are minimal due to the small size of the -SOCH group, enabling regioselective functionalization .
Q. What strategies resolve contradictions in reported reactivity of this compound derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity) often arise from solvent polarity or catalyst choice. For instance:
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states in SNAr, favoring substitution at the 4-position. Nonpolar solvents (toluene) may promote radical pathways.
- Catalyst Screening : Test Pd, Cu, or Ni catalysts to identify optimal conditions. A study on trifluoromethylpyridines found Ni(COD) improved yields in C–H activation reactions .
Q. How can this compound be derivatized for biological activity screening?
- Methodological Answer :
- Step 1 : Introduce pharmacophores via SNAr. For example, react with piperazine in DMSO at 120°C to replace the fluorine atom.
- Step 2 : Optimize solubility by adding polyethylene glycol (PEG) chains via Mitsunobu reactions.
- Step 3 : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. A related compound, 3-(trifluoromethyl)pyridine-2-sulfonamide, showed IC values of 2.5 µM in anti-proliferative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
